molecular formula C24H29FN6 B1684352 拉利美替尼 CAS No. 862505-00-8

拉利美替尼

货号: B1684352
CAS 编号: 862505-00-8
分子量: 420.5 g/mol
InChI 键: XPPBBJCBDOEXDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

瑞利美替尼,也称为LY2228820,是一种主要针对p38丝裂原活化蛋白激酶(MAPK)的小分子抑制剂。它由礼来公司开发,具有治疗癌症的潜在作用。 瑞利美替尼以其选择性抑制p38 MAPK α/β的能力而闻名,p38 MAPK α/β在炎症反应和细胞分化的调节中起着至关重要的作用 .

科学研究应用

化学

在化学中,瑞利美替尼被用作工具化合物来研究p38 MAPK 途径。它有助于了解该途径在各种细胞过程和新型抑制剂开发中的作用。

生物学

瑞利美替尼用于生物学研究,以研究其对细胞信号传导、炎症和细胞凋亡的影响。它在研究这些过程的分子机制方面特别有用。

医学

在医学中,瑞利美替尼已探索其在治疗各种癌症中的潜力,包括卵巢癌和乳腺癌。 临床试验表明,瑞利美替尼可以抑制肿瘤生长,提高其他化疗药物的疗效 .

工业

瑞利美替尼也用于制药行业,用于开发针对p38 MAPK 途径的新型治疗剂。其选择性抑制特性使其成为药物发现和开发中的一种宝贵化合物。

作用机制

瑞利美替尼通过选择性抑制p38 MAPK α/β 亚型发挥作用。这种抑制阻止了下游靶点的磷酸化和激活,例如MAPK 激活蛋白激酶 2 (MK2)。 通过阻断这条途径,瑞利美替尼减少了促炎细胞因子的产生,抑制了细胞增殖和存活 .

安全和危害

Ralimetinib is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Ralimetinib has advanced to phase 2 clinical trials in oncology . Future clinical trials involving Ralimetinib could incorporate EGFR mutation status as a biomarker to identify sensitive patients .

准备方法

合成路线及反应条件

瑞利美替尼是通过多步化学过程合成的。合成从关键中间体的制备开始,然后进行偶联反应和环化步骤。该过程涉及在受控条件下使用各种试剂和催化剂,以确保高产率和纯度。

    中间体制备: 合成从叔丁基-4-氟苯基咪唑和2,2-二甲基丙基咪唑[4,5-b]吡啶的制备开始。

    偶联反应: 然后使用钯催化的交叉偶联反应偶联这些中间体。

    环化: 偶联产物发生环化,形成最终化合物瑞利美替尼。

工业生产方法

瑞利美替尼的工业生产涉及扩大实验室合成工艺。这包括优化反应条件,例如温度、压力和溶剂体系,以确保大规模生产的一致性和效率。使用连续流动反应器和自动化系统有助于保持化合物的质量和产率。

化学反应分析

反应类型

瑞利美替尼经历各种化学反应,包括:

    氧化: 瑞利美替尼可以在特定条件下被氧化,形成氧化衍生物。

    还原: 还原反应可以改变瑞利美替尼中存在的官能团。

    取代: 取代反应,特别是亲核取代,可以在分子上的特定位点发生。

常用试剂和条件

    氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 胺和硫醇等亲核试剂通常用于取代反应。

主要产品

从这些反应中形成的主要产物包括瑞利美替尼的各种衍生物,这些衍生物可能具有改变的生物活性。

相似化合物的比较

类似化合物

    SB203580: 另一种p38 MAPK 抑制剂,但与瑞利美替尼相比选择性较低。

    VX-702: 一种有效的p38 MAPK 抑制剂,在癌症研究中具有类似的应用。

    BIRB 796: 以其对p38 MAPK 的高效力和选择性而闻名。

瑞利美替尼的独特性

瑞利美替尼以其对p38 MAPK α/β 的高选择性和效力而脱颖而出。 与一些其他抑制剂不同,它不会显着影响其他 MAPK 途径,如 JNK 和 ERK,使其成为更具针对性的治疗选择 .

瑞利美替尼独特的性质和潜在的治疗应用使其成为科学研究和药物开发中的一种宝贵化合物。

属性

IUPAC Name

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPBBJCBDOEXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN6
Record name Ralimetinib
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ralimetinib
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235456
Record name Ralimetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862505-00-8
Record name 5-[2-(1,1-Dimethylethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862505-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ralimetinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862505008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralimetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11787
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ralimetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALIMETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I34XW4HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ralimetinib
Reactant of Route 2
Reactant of Route 2
Ralimetinib
Reactant of Route 3
Reactant of Route 3
Ralimetinib
Reactant of Route 4
Reactant of Route 4
Ralimetinib
Reactant of Route 5
Reactant of Route 5
Ralimetinib
Reactant of Route 6
Ralimetinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。